Cas no 22659-89-8 ((E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid)
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid
- (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid
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- Inchi: 1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17)/b8-7+
- InChI Key: KJNZCWSRBFNFDG-BQYQJAHWSA-N
- SMILES: O=C(/C=C/C(=O)O)C1C=CC2=C(C=1)CCCC2
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E675003-10mg |
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid |
22659-89-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E675003-50mg |
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid |
22659-89-8 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E675003-100mg |
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic Acid |
22659-89-8 | 100mg |
$ 275.00 | 2022-06-05 |
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid
Comprehensive Overview of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid (CAS No. 22659-89-8)
The compound (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid (CAS No. 22659-89-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a tetrahydronaphthalene core conjugated with an α,β-unsaturated carbonyl system, makes it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to interact with biological targets through Michael addition reactions.
In recent years, the demand for bioactive intermediates like (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid has surged, driven by advancements in precision medicine and small-molecule therapeutics. This compound’s structural versatility allows for modifications that can enhance its pharmacokinetic properties, a topic frequently searched by chemists and pharmacologists. Additionally, its role in enzyme inhibition studies has been explored, particularly in the context of inflammatory pathways and metabolic disorders—areas of high interest in current biomedical research.
The synthesis of CAS No. 22659-89-8 typically involves cross-coupling reactions or condensation methodologies, which are widely discussed in organic chemistry forums. Its E-configuration is critical for maintaining biological activity, a detail often emphasized in stereochemistry-focused queries. Furthermore, the compound’s solubility and stability under physiological conditions are frequently investigated, as these properties determine its suitability for in vitro and in vivo studies.
From an industrial perspective, (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid is often highlighted in discussions about green chemistry and sustainable synthesis. Researchers are actively seeking eco-friendly routes to produce such compounds, aligning with global trends toward environmentally benign processes. This aligns with frequent searches on catalytic efficiency and waste reduction in chemical manufacturing.
In summary, CAS No. 22659-89-8 represents a compelling case study in the intersection of medicinal chemistry and materials science. Its multifaceted applications, combined with the growing emphasis on targeted drug delivery and molecular design, ensure its relevance in both academic and industrial settings. As synthetic techniques evolve, this compound is poised to play an even greater role in addressing contemporary challenges in healthcare and biotechnology.
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